molecular formula C17H19ClN2O3S B14166382 2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide CAS No. 6176-45-0

2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide

Cat. No.: B14166382
CAS No.: 6176-45-0
M. Wt: 366.9 g/mol
InChI Key: SGHNBKBHQXAWJC-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a complex structure with multiple functional groups, including a chloro group, a methyl group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amine.

    Sulfonylation: Introduction of the sulfonyl group.

    Acylation: Formation of the acetamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure complete reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate biological pathways.

    Pathways: Involvement in signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide: Unique due to its specific functional groups and structure.

    Other Acetamides: Compounds with similar acetamide linkages but different substituents.

    Sulfonyl Compounds: Compounds with sulfonyl groups but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

CAS No.

6176-45-0

Molecular Formula

C17H19ClN2O3S

Molecular Weight

366.9 g/mol

IUPAC Name

2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C17H19ClN2O3S/c1-12-4-7-15(8-5-12)19-17(21)11-20(24(3,22)23)16-9-6-14(18)10-13(16)2/h4-10H,11H2,1-3H3,(H,19,21)

InChI Key

SGHNBKBHQXAWJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN(C2=C(C=C(C=C2)Cl)C)S(=O)(=O)C

Origin of Product

United States

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